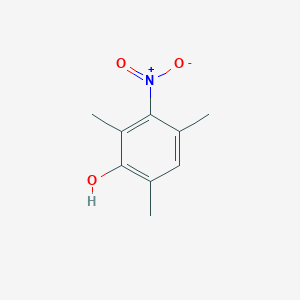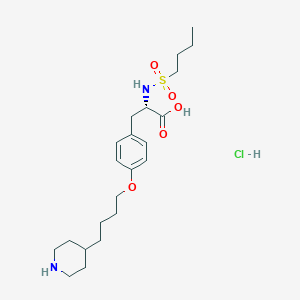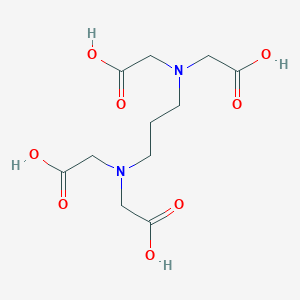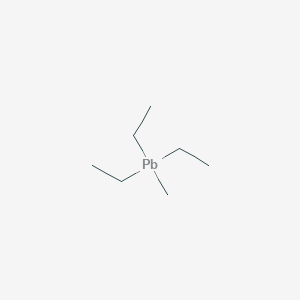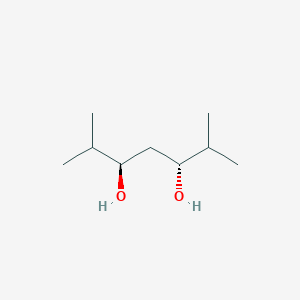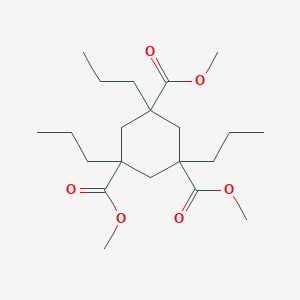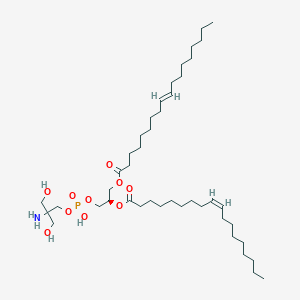
4-(p-Iodophenyl)buttersäure
Übersicht
Beschreibung
4-(p-Iodophenyl)butyric acid, or 4-IPBA, is an important organic compound that has been studied for its numerous applications in scientific research. 4-IPBA is a synthetic, non-steroidal compound that is used for its ability to inhibit aromatase, an enzyme involved in the synthesis of estrogens. 4-IPBA has been used in several scientific studies, particularly in the field of endocrinology, and has shown potential as a therapeutic drug.
Wissenschaftliche Forschungsanwendungen
Synthese von Cyclophanen
4-(p-Iodophenyl)buttersäure: wird als Reaktant bei der Synthese von Meta- und Paracyclophanen verwendet, die ungesättigte Aminosäuren enthalten . Diese Cyclophane haben potenzielle Anwendungen bei der Entwicklung neuer Materialien mit einzigartigen optischen und elektronischen Eigenschaften.
Intramolekulare Friedel-Crafts-Reaktionen
Diese Verbindung spielt eine entscheidende Rolle bei intramolekularen Friedel-Crafts-Reaktionen zur Synthese von 1-Tetralonen . 1-Tetralone sind wichtige Zwischenprodukte bei der Synthese verschiedener Naturstoffe und Pharmazeutika.
Apoptose- und Proliferationsstudien
In der pharmakologischen Forschung ist This compound in Studien beteiligt, die sich mit Apoptose, Proliferation und Histon-Deacetylase-Aktivität in menschlichen Kolorektalkrebszellen befassen . Das Verständnis dieser Prozesse ist für die Entwicklung von Krebstherapien unerlässlich.
Histon-Deacetylase-Inhibition
Die Verbindung wird auf ihre Rolle in der Histon-Deacetylase-Aktivität untersucht, die aufgrund ihrer Beteiligung an der Genexpressionsregulation ein Ziel für die Krebsbehandlung ist .
Albuminbindungsstudien
This compound: wird bei der Entwicklung von tragbaren Albuminbindern verwendet. Diese Binder sind wichtig, um die Halbwertszeit von Kontrastmitteln zu verlängern, die in der medizinischen Bildgebung verwendet werden .
Radiopharmazeutika für die Krebstherapie
Es dient als Vorläufer bei der Synthese von Albuminbinder-konjugierten Fibroblasten-Aktivierungs-Protein-Inhibitor-Radiopharmazeutika. Diese werden auf ihre potenzielle Verwendung in der gezielten Krebstherapie untersucht .
Wirkmechanismus
Target of Action
4-(p-Iodophenyl)butyric acid is primarily used as a reactant in the synthesis of unsaturated amino acids, cyclophosphamide, and tetralone . It is also used as a portable albumin binder .
Mode of Action
The compound interacts with its targets through intramolecular Friedel-Crafts reactions . In the context of albumin binding, it binds non-covalently to naturally present albumin, which allows it to directly interact with tumor cells, promoting its cellular uptake .
Biochemical Pathways
The compound is involved in the synthesis of meta- and paracyclophanes containing unsaturated amino acids . It also participates in intramolecular Friedel-Crafts reactions for the synthesis of 1-tetralones .
Pharmacokinetics
It has been noted that when radioiodinated, it exhibits significantly improved pharmacokinetic properties . It is mainly accumulated in the blood with good retention .
Result of Action
The result of the compound’s action is the synthesis of unsaturated amino acids, cyclophosphamide, and tetralone . When used as an albumin binder, it extends the half-life of contrast agents .
Action Environment
The action of 4-(p-Iodophenyl)butyric acid can be influenced by environmental factors. For instance, its storage conditions are recommended to be 2-8°C . .
Zukünftige Richtungen
4-(p-Iodophenyl)butyric acid has been used in the development of a new type of ER-specific radioiodine-labeled estrogen derivative ([131I]IPBA-EE), which was modified with an albumin-specific ligand 4-(p-iodophenyl) butyric acid (IPBA) to improve the metabolic stability and enhance the ER-targeting ability of estrogen . This molecule shows promise for future applications in single photon emission computed tomography imaging of blood pool, tumor, and lymph node with significantly improved pharmacokinetic properties .
Eigenschaften
IUPAC Name |
4-(4-iodophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOMLUBUDYFIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405208 | |
| Record name | 4-(p-Iodophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27913-58-2 | |
| Record name | 4-(p-Iodophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does IPBA enhance the pharmacokinetic properties of radiopharmaceuticals?
A: IPBA acts as a non-covalent albumin binder. When conjugated to a radiopharmaceutical, it allows the drug to reversibly bind to albumin in the bloodstream [, , , , ]. This interaction increases the size of the drug complex, preventing rapid renal clearance and prolonging its circulation time [, , ]. Consequently, the drug has more opportunities to reach its target site, resulting in improved tumor uptake and retention [, , , ].
Q2: What is the impact of linker length and composition on the efficacy of IPBA-conjugated radiopharmaceuticals?
A: Research suggests that both linker length and composition play crucial roles in optimizing the tissue distribution profile of IPBA-conjugated radiopharmaceuticals [, ]. A study comparing different IPBA-modified PSMA ligands revealed that agents with longer linkers displayed significantly higher tumor uptake and retention compared to their shorter counterparts []. Additionally, varying the linker composition can influence the balance between tumor uptake and renal clearance. For instance, a long polyethylene glycol (PEG) linker resulted in the lowest blood and kidney accumulation while maintaining high tumor uptake []. This highlights the importance of carefully tailoring the linker structure to achieve an optimal pharmacokinetic profile.
Q3: Can you provide examples of specific radiopharmaceuticals that have been successfully modified with IPBA?
A3: Several studies showcase the successful application of IPBA in modifying radiopharmaceuticals targeting various biological systems. Some notable examples include:
- Melanoma: IPBA conjugation significantly enhanced the therapeutic efficacy of [177Lu]Lu-labeled-LLP2A, a radiopharmaceutical targeting very late antigen-4 (VLA-4) overexpressed in aggressive melanoma [].
- Prostate Cancer: A series of IPBA-modified PSMA-based low-molecular-weight radiotherapeutics demonstrated improved tumor targeting and retention compared to their non-modified counterparts [].
- Estrogen Receptor (ER) Positive Breast Cancer: An IPBA-modified estradiol derivative ([131I]IPBA-EE) showed promising results for ER targeting in SPECT imaging studies [].
- Fibroblast Activation Protein (FAP) Positive Tumors: Albumin binder–conjugated FAP inhibitors (including IPBA modifications) demonstrated significantly improved tumor uptake and retention, leading to remarkable growth inhibition of pancreatic cancer patient-derived xenograft (PDX) tumors [].
Q4: What are the potential advantages of using IPBA compared to other albumin-binding moieties?
A: While IPBA is a widely studied albumin binder, other moieties like Evans blue derivatives are also being explored for similar applications [, ]. A direct comparison between IPBA and a truncated Evans blue moiety conjugated to FAP inhibitors revealed that both modifications achieved prolonged blood circulation and improved tumor uptake []. This suggests that the choice of the optimal albumin binder may depend on the specific targeting molecule and desired pharmacokinetic profile. Further research is needed to fully elucidate the advantages and disadvantages of each albumin binder in different contexts.
Q5: Are there any safety concerns associated with using IPBA in radiopharmaceuticals?
A: While IPBA conjugation shows promise for improving radiopharmaceutical efficacy, its safety profile requires further investigation. The long-term effects of IPBA accumulation, particularly in the kidneys, warrant careful evaluation. Preclinical studies are crucial for assessing potential toxicity and determining the optimal dosing strategies to minimize adverse effects while maximizing therapeutic benefits [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
